Cas no 29974-49-0 (1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-)

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- structure
29974-49-0 structure
Product name:1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-
CAS No:29974-49-0
MF:C29H26N2O4S
MW:498.59274
CID:288493
PubChem ID:135401616

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-
    • benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
    • MLS000104298
    • AKOS001623811
    • CS-0313598
    • CHEMBL4294963
    • 3-HYDROXY-5,5-DIMETHYL-2-PHENYLIMINOMETHYL-CYCLOHEX-2-ENONE
    • 2-(anilinomethylene)-5,5-dimethyl-cyclohexane-1,3-quinone
    • 5,5-dimethyl-2-(phenylazanylmethylidene)cyclohexane-1,3-dione
    • cid_748291
    • 2-(anilinomethylidene)-5,5-dimethylcyclohexane-1,3-dione
    • BDBM39514
    • 3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
    • 2-anilinomethylene-5,5-dimethyl-1,3-cyclohexanedione
    • SMR000054233
    • HMS2305H10
    • 5,5-dimethyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
    • 5,5-Dimethyl-2-phenylaminomethylene-cyclohexane-1,3-dione
    • HMS1611E05
    • MFCD00512921
    • 2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
    • SCHEMBL11109819
    • CHEMBL3199819
    • 29974-49-0
    • 5,5-Dimethyl-2-((phenylamino)methylene)cyclohexane-1,3-dione
    • Inchi: InChI=1S/C29H26N2O4S/c1-19-18-36-28-24(30-23(32)17-20-11-5-2-6-12-20)27(33)31(28)25(19)29(34)35-26(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1
    • InChI Key: KRSQRWDTNJRUNK-UFHPHHKVSA-N
    • SMILES: O=C(N[C@@H]1C(=O)N2C(C(OC(C3C=CC=CC=3)C3C=CC=CC=3)=O)=C(CS[C@H]12)C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.12601
  • Monoisotopic Mass: 243.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 1.201
  • Boiling Point: 378.9°Cat760mmHg
  • Flash Point: 141.1°C
  • Refractive Index: 1.637
  • PSA: 46.17

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR33041-1g
5,5-Dimethyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
29974-49-0 tech
1g
£1078.00 2025-02-19
Key Organics Ltd
6W-0872-0.5G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
6W-0872-5G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
5g
£3080.00 2025-02-09
A2B Chem LLC
AD52230-5mg
diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
29974-49-0 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AD52230-1g
diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
29974-49-0 >90%
1g
$1295.00 2024-04-20
Key Organics Ltd
6W-0872-10MG
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
6W-0872-1G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
1g
£770.00 2025-02-09
Apollo Scientific
OR33041-500mg
5,5-Dimethyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
29974-49-0 tech
500mg
£539.00 2025-02-19
Key Organics Ltd
6W-0872-1MG
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
6W-0872-10G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
10g
£5775.00 2025-02-09

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